2-Furancarbothioic acid

Overview

Description

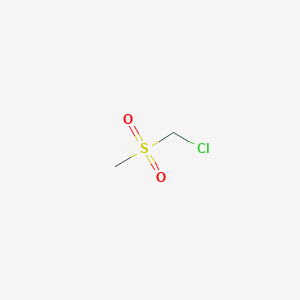

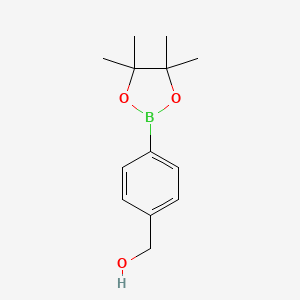

2-Furancarbothioic acid, also known as furan-2-carbothioic S-acid, is a compound with the molecular formula C5H4O2S . It has a molecular weight of 128.15 g/mol . The compound is also known by other synonyms such as furan-2-thiocarboxylic acid and 2-Thiofuroic Acid .

Synthesis Analysis

The synthesis of 2-Furancarbothioic acid or similar compounds like 2,5-Furandicarboxylic acid (FDCA) has been a topic of research. For instance, a two-step method has been proposed to synthesize FDCA directly from fructose under mild conditions . In the first step, 5-Hydroxymethylfurfural (HMF) is formed by dehydrating fructose. In the second step, the in situ formed HMF is oxidized to form FDCA .

Molecular Structure Analysis

The molecular structure of 2-Furancarbothioic acid consists of a furan ring with a carbothioic acid group attached to the 2-position . The InChI representation of the molecule is InChI=1S/C5H4O2S/c6-5(8)4-2-1-3-7-4/h1-3H,(H,6,8) .

Physical And Chemical Properties Analysis

2-Furancarbothioic acid has a molecular weight of 128.15 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 31.2 Ų . The exact mass and monoisotopic mass of the compound are 127.99320054 g/mol .

Scientific Research Applications

Green Chemistry and Polymer Synthesis

2-Furancarbothioic acid and its derivatives are pivotal in green chemistry, particularly in the synthesis of biodegradable polymers. A significant application involves the scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA), a promising biobased alternative for petroleum-derived terephthalic acid. This process utilizes 2-furoic acid, derived from lignocellulosic biomass, in a solvent-free reaction under CO2 to produce FDCA, highlighting an eco-friendly pathway for polymer production (Dick et al., 2017).

Catalytic Conversion to Valeric Acid

The hydrodeoxygenation of 2-furancarboxylic acid to valeric acid over a molybdenum-oxide-modified platinum catalyst showcases another application in sustainable chemical synthesis. This process transforms 2-furancarboxylic acid, a product of furfural oxidation, into valeric acid, a valuable chemical for various industrial applications, demonstrating the potential of 2-furancarbothioic acid derivatives in catalysis and sustainable chemistry (Asano et al., 2016).

Biocatalytic Production Enhancements

Innovative biocatalytic processes for the production of furan carboxylic acids have been developed, leveraging engineered Escherichia coli cells. These processes highlight the role of cofactor engineering in enhancing the efficiency and productivity of converting aromatic aldehydes into furan carboxylic acids, crucial for various industrial applications (Zhang et al., 2020).

Enzyme-catalyzed Oxidation to FDCA

Enzyme-catalyzed oxidation processes represent a green chemistry approach to converting 5-hydroxymethylfurfural (HMF) into furan-2,5-dicarboxylic acid (FDCA), a key biobased polymer building block. This method, which involves FAD-dependent enzymes, offers a high-yield, ambient-temperature process for FDCA production, demonstrating the potential of biocatalysis in polymer precursor synthesis (Dijkman et al., 2014).

Photocatalytic and Catalytic Advances

Research into selective oxidation of HMF to FDCA over spinel mixed metal oxide catalysts and the development of novel catalytic synthesis routes from furoic acid to 2,5-FDCA underscores the importance of 2-furancarbothioic acid derivatives in the advancement of photocatalytic and catalytic processes for sustainable polymer and chemical production (Jain et al., 2015); (Zhang et al., 2017).

Future Directions

2-Furancarbothioic acid and related compounds like 2,5-Furandicarboxylic acid (FDCA) are attracting increasing attention due to their potential applications as a sustainable substitute for petroleum-derived terephthalic acid in the production of bio-based polymers . Future research directions include the development of more efficient biocatalytic production methods for these compounds .

properties

IUPAC Name |

furan-2-carbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-5(8)4-2-1-3-7-4/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXALFSFISKXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467148 | |

| Record name | 2-Furancarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furancarbothioic acid | |

CAS RN |

4741-45-1 | |

| Record name | 2-Furancarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)